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Abstract
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor

protein tyrosine phosphatase that plays a critical role in mediating signal transduction

downstream of various receptor tyrosine kinases (RTKs). Its involvement in key cellular

processes, including proliferation, survival, and differentiation, has positioned it as a compelling

target for therapeutic intervention, particularly in oncology. SHP836 is an allosteric inhibitor of

SHP2, binding to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and

the protein tyrosine phosphatase (PTP) domains. This guide provides an in-depth technical

overview of SHP836, including its mechanism of action, biochemical and cellular activity, and

the experimental protocols for its characterization.

Introduction to SHP2 and Allosteric Inhibition
SHP2, encoded by the PTPN11 gene, is a crucial signaling node that positively regulates the

RAS-RAF-MEK-ERK and other signaling pathways.[1][2] Dysregulation of SHP2 activity,

through gain-of-function mutations or upstream signaling alterations, is implicated in various

developmental disorders and cancers.[3]

Allosteric inhibition of SHP2 represents a promising therapeutic strategy. Unlike active-site

inhibitors, which often suffer from poor selectivity, allosteric inhibitors bind to a distinct site on

the enzyme, inducing a conformational change that locks SHP2 in an inactive state.[3][4]
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SHP836 is one such allosteric inhibitor that stabilizes the auto-inhibited conformation of SHP2,

preventing its catalytic activity.[3][4]

Mechanism of Action of SHP836
SHP836 binds to a "tunnel-like" allosteric pocket formed at the interface of the N-terminal SH2

(N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of

SHP2.[3] This binding event stabilizes the closed, auto-inhibited conformation of the enzyme. In

this conformation, the N-SH2 domain blocks the active site of the PTP domain, rendering it

inaccessible to substrates.[3]
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Figure 1: Mechanism of SHP2 allosteric inhibition by SHP836.
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Quantitative Data for SHP836
The following tables summarize the available quantitative data for SHP836 and the closely

related, more potent allosteric inhibitor SHP099, for comparative purposes.

Compound Assay Type Target IC50 Reference

SHP836 Biochemical Full-length SHP2 12 µM [4]

SHP836 Biochemical
SHP2 PTP

Domain
>100 µM [3]

SHP099 Biochemical Full-length SHP2 71 nM [5]

Table 1: Biochemical Activity of SHP836 and SHP099.

Compound Cell Line Assay Endpoint Result Reference

SHP836 HEK293T
Cellular

Thermal Shift

SHP2-WT

Stabilization
Muted effect [1][6]

SHP099 KYSE-520 Western Blot
p-ERK

Inhibition

Dose-

dependent

decrease

[7]

Table 2: Cellular Activity of SHP836 and SHP099.

Note: In vivo efficacy data for SHP836 is not readily available in the public domain. The table

below presents representative in vivo data for the related allosteric inhibitor TNO155 (a

derivative of SHP099) to illustrate the potential anti-tumor activity of this class of compounds.
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Compound
Xenograft

Model
Dosing Endpoint Result Reference

TNO155

RTK-driven

cancer

models

Oral
Tumor

Growth
Tumor stasis [2]

TNO155

ALK-driven

neuroblastom

a

Oral
Tumor

Growth

Reduced

growth and

invasion

[8]

Table 3: Representative In Vivo Efficacy of a SHP2 Allosteric Inhibitor (TNO155).

Experimental Protocols
Detailed methodologies for the characterization of SHP836 are provided below.

Biochemical Inhibition Assay (DiFMUP)
This assay measures the ability of SHP836 to inhibit the phosphatase activity of SHP2 using a

fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
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Figure 2: Workflow for the SHP2 biochemical inhibition assay.
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Materials:

Recombinant full-length SHP2 protein

DiFMUP substrate (e.g., from a commercial supplier)

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20,

5 mM DTT

SHP836 stock solution in DMSO

384-well black plates

Procedure:

Prepare serial dilutions of SHP836 in DMSO. Further dilute in assay buffer to the desired

final concentrations.

Add SHP2 enzyme to the wells of a 384-well plate.

Add the diluted SHP836 or DMSO (vehicle control) to the wells and pre-incubate for 15-30

minutes at room temperature.

Initiate the reaction by adding DiFMUP substrate to a final concentration of 10-100 µM.[9]

Incubate the plate at room temperature for 30-60 minutes, protected from light.

Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and

emission at ~460 nm.

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value

by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of SHP836 to SHP2 in real-time.
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Figure 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Amine coupling kit

Recombinant full-length SHP2 protein
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SHP836

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20)

Procedure:

Immobilize recombinant SHP2 onto the sensor chip surface using standard amine coupling

chemistry.

Prepare a series of concentrations of SHP836 in running buffer.

Inject the SHP836 solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

Monitor the association and dissociation phases in real-time by measuring the change in

response units (RU).

Regenerate the sensor surface between injections if necessary, using a suitable

regeneration solution.

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (Kd).

Western Blotting for SHP2 Pathway Inhibition
This method assesses the effect of SHP836 on the phosphorylation of downstream targets of

SHP2, such as ERK, in a cellular context.
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Figure 4: Workflow for Western Blot analysis of SHP2 signaling.
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Materials:

Cancer cell line expressing a receptor tyrosine kinase (e.g., KYSE-520)

Cell culture reagents

SHP836

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-SHP2)

HRP-conjugated secondary antibodies

ECL substrate

Procedure:

Plate cells and allow them to adhere overnight.

Treat cells with various concentrations of SHP836 or DMSO for the desired time.

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, typically at a 1:1000

dilution) overnight at 4°C.[7]

Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically at

a 1:2000-1:5000 dilution) for 1 hour at room temperature.[7][10]

Detect the protein bands using an ECL substrate and an imaging system.

Strip and re-probe the membrane for total ERK and a loading control (e.g., GAPDH) to

ensure equal loading.

Quantify the band intensities to determine the effect of SHP836 on ERK phosphorylation.

Conclusion
SHP836 is a valuable tool compound for studying the biological roles of SHP2 and for the

development of novel therapeutics. Its allosteric mechanism of action offers a distinct

advantage over traditional active-site inhibitors. The experimental protocols detailed in this

guide provide a framework for the comprehensive characterization of SHP836 and other SHP2

allosteric inhibitors, facilitating further research and drug discovery efforts in this important

area. While more potent analogs of SHP836, such as SHP099 and TNO155, have advanced

further in preclinical and clinical development, the foundational understanding of SHP2

allosteric inhibition provided by SHP836 remains critical to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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